{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

Chemical Probes Medicinal Chemistry Building Blocks

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine (CAS 1856028-83-5) is a synthetic pyrazole-derived secondary amine with molecular formula C13H23N3O and molecular weight 237.34 g/mol. The compound features a 1-(2-methylpropyl) (isobutyl) substituent at the pyrazole N1 position and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached via a secondary amine linker.

Molecular Formula C13H23N3O
Molecular Weight 237.34 g/mol
CAS No. 1856028-83-5
Cat. No. B11743136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
CAS1856028-83-5
Molecular FormulaC13H23N3O
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)CNCC2CCCO2
InChIInChI=1S/C13H23N3O/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13/h5-6,11,13-14H,3-4,7-10H2,1-2H3
InChIKeyJKWSRGIIYATFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(2-Methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine (CAS 1856028-83-5): Structural Identity and Procurement Profile


{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine (CAS 1856028-83-5) is a synthetic pyrazole-derived secondary amine with molecular formula C13H23N3O and molecular weight 237.34 g/mol . The compound features a 1-(2-methylpropyl) (isobutyl) substituent at the pyrazole N1 position and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached via a secondary amine linker [1]. Structurally related pyrazolyl-tetrahydrofuran derivatives have been investigated computationally (DFT at B3LYP/6-31++G(d,p) level) to evaluate frontier molecular orbital (FMO) energies, molecular electrostatic potential (MEP) surfaces, and reactivity descriptors [1]. This compound is primarily available as a research chemical building block through specialty suppliers; as of the search date, no primary research articles, patents, or authoritative bioactivity databases (PubChem, ChEMBL, BindingDB, ChemSpider) contain entries indexed under this specific CAS number.

Why Generic Substitution of {[1-(2-Methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine Is Not Straightforward


Substituting this compound with a generic pyrazole-amine analog risks introducing uncontrolled changes in key molecular properties. The specific N1-isobutyl substituent on the pyrazole ring modulates lipophilicity and steric bulk, which computational DFT studies on related pyrazolyl-tetrahydrofuran derivatives show can significantly shift frontier molecular orbital (FMO) energies—specifically HOMO and LUMO levels—thereby altering predicted reactivity and potential target engagement [1]. The oxolan-2-ylmethyl (tetrahydrofuran) moiety introduces an ether oxygen capable of participating in hydrogen bonding and influencing molecular conformation, a feature absent in simpler alkyl-amine analogs such as methyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine (CAS 1339561-91-9; MW 167.25) or {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine . Furthermore, regioisomeric variants—e.g., placing the substituent at the pyrazole 4-position rather than 5-position, as in 1-(1-isobutyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine—can yield distinct molecular geometries and potentially divergent interaction profiles . These structural distinctions preclude simple one-to-one replacement without empirical validation.

Quantitative Differentiation Evidence for {[1-(2-Methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine (CAS 1856028-83-5)


Molecular Weight and Formula Distinction from Closest Alkyl-Amine Analogs

A direct structural comparison with the closest commercially indexed analog, methyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine (CAS 1339561-91-9), reveals a molecular weight difference of +70.09 g/mol and a formula change of +C4H6O, attributable to the replacement of the N-methyl group with the oxolan-2-ylmethyl moiety . This structural modification introduces an additional hydrogen bond acceptor (ether oxygen), increases the topological polar surface area, and adds conformational restriction via the tetrahydrofuran ring.

Chemical Probes Medicinal Chemistry Building Blocks

Regioisomeric Differentiation: Pyrazole 5-Substitution vs. 4-Substitution

The target compound bears the amine-methyl linker at the pyrazole 5-position. A regioisomeric analog, 1-(1-isobutyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine (CAS 1856081-05-4), places the linker at the pyrazole 4-position. The 4-substituted analog has a molecular formula of C13H24ClN3O (MW 273.80, as the hydrochloride salt), indicating that even within the same gross scaffold, regioisomerism produces chemically distinct entities with different salt forms, molecular weights, and predicted properties . The pyrazole 5-position places the substituent adjacent to the N2 nitrogen, whereas the 4-position places it between the two nitrogen atoms, altering the electronic environment and steric accessibility of the heterocycle.

Molecular Design SAR Chemical Libraries

Computational Reactivity Descriptors of Pyrazolyl-Tetrahydrofuran Scaffolds: FMO and MEP Analysis

A 2025 study by Prakash et al. reported DFT calculations (B3LYP/6-31++G(d,p) level) on two synthesized pyrazolyl-tetrahydrofuran derivatives, analyzing frontier molecular orbital (FMO) energies and molecular electrostatic potential (MEP) surfaces to identify electrophilic and nucleophilic reactive sites [1]. While the specific compound CAS 1856028-83-5 was not explicitly named as one of the two compounds, the shared pyrazolyl-tetrahydrofuran scaffold indicates that similar computational trends—influenced by the isobutyl and oxolane substituents—govern the HOMO-LUMO gap and charge distribution. The study demonstrated that geometric optimization and FMO analysis can differentiate reactivity between structurally related derivatives, providing a computational framework for evaluating this compound class [1].

Computational Chemistry DFT Drug Design

Absence of Quantitative Biological Activity Data in Authoritative Public Databases

As of the search date (May 2026), CAS 1856028-83-5 returns no entries in PubChem, ChEMBL, BindingDB, or ChemSpider [1]. This stands in contrast to many structurally related pyrazole derivatives that have documented IC50 or Ki values against defined targets. For example, certain pyrazole-tetrahydrofuran analogs in BindingDB have reported IC50 values ranging from 820 nM to >1,000 nM against various enzymes such as iNOS, eNOS, and nNOS [2]. The absence of the target compound from these databases means that any claim of biological potency, selectivity, or target engagement is unverifiable from public data. Procurement decisions must therefore be based on structural and physicochemical criteria rather than demonstrated biological differentiation.

Bioactivity Database Mining Selection Criteria

Recommended Application Scenarios for {[1-(2-Methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine Based on Available Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration in Pyrazole-Containing Compound Libraries

Given the unique combination of an N1-isobutyl pyrazole with a tetrahydrofuran-containing secondary amine linker, this compound serves as a structurally differentiated scaffold for SAR campaigns. Its 5-substitution pattern, distinct from the more common 4-substituted pyrazole isomers (e.g., CAS 1856081-05-4), allows systematic exploration of how regioisomerism affects target engagement . The computational DFT framework established by Prakash et al. (2025) for pyrazolyl-tetrahydrofuran derivatives provides a validated methodology for predicting electronic properties prior to synthesis [1].

Building Block for Synthesis of Higher-Complexity Pyrazole Derivatives via Secondary Amine Functionalization

The secondary amine in this compound offers a reactive handle for further derivatization—alkylation, acylation, or reductive amination—making it a versatile building block for generating focused libraries of tertiary amine derivatives. This is in contrast to simpler alkyl-amine analogs such as methyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine (CAS 1339561-91-9), which already bear a tertiary amine with limited further diversification potential .

Computational Chemistry Studies on Heterocyclic Amine Conformational and Electronic Landscapes

The presence of both an isobutyl group and a tetrahydrofuran ring in the same molecule creates a defined conformational and electronic landscape amenable to computational modeling. Following the DFT methodology described by Prakash et al. (2025), researchers can compute HOMO-LUMO gaps, MEP surfaces, and reactivity indices for this specific compound to predict sites of electrophilic/nucleophilic attack and compare against related scaffolds [1]. The absence of confounding bioactivity data makes this compound particularly suitable for fundamental computational studies where biological noise is not a factor.

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